5-Phenyl-3-tosyl-1H-pyrazole

COX-2 inhibition Anti-inflammatory Pyrazole SAR

5-Phenyl-3-tosyl-1H-pyrazole (systematic name: 5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole; CAS 180261-49-8) is a disubstituted 1H-pyrazole bearing a phenyl group at the 3-position and a p-toluenesulfonyl (tosyl) moiety at the 5-position. It is classified as a sulfonyl pyrazole, a structural subclass widely explored for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 180261-49-8
Cat. No. B12873656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-tosyl-1H-pyrazole
CAS180261-49-8
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
InChIKeyOOPMRUZTXAJQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-tosyl-1H-pyrazole (CAS 180261-49-8): Chemical Identity and Procurement-Relevant Characteristics


5-Phenyl-3-tosyl-1H-pyrazole (systematic name: 5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole; CAS 180261-49-8) is a disubstituted 1H-pyrazole bearing a phenyl group at the 3-position and a p-toluenesulfonyl (tosyl) moiety at the 5-position. It is classified as a sulfonyl pyrazole, a structural subclass widely explored for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications. The compound has a molecular formula of C₁₆H₁₄N₂O₂S, a molecular weight of 298.4 g/mol, a computed XLogP3 of 3.4, and a topological polar surface area of 71.2 Ų [1]. It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but exhibits limited aqueous solubility . While structurally reminiscent of the COX-2 selective inhibitor celecoxib, the direct attachment of the tosyl group to the pyrazole core—rather than via a phenyl spacer—creates a distinct pharmacophoric profile that profoundly alters its biological activity [2].

Why Generic Pyrazole Substitution Fails: Structural Determinants of 5-Phenyl-3-tosyl-1H-pyrazole Differentiation


In pyrazole-based drug discovery, the position and electronic character of substituents are critical determinants of target affinity and selectivity. The 5-phenyl-3-tosyl-1H-pyrazole scaffold represents a specific regioisomeric and electronic arrangement that cannot be approximated by simple in-class analogs. For COX-2 inhibition, structure-activity relationship (SAR) studies demonstrate that moving from a benzyl substituent at the N1 position (IC₅₀ = 2.58 μM) to a tosyl group (IC₅₀ > 10 μM) results in a greater than 3.9-fold loss of inhibitory potency [1]. Furthermore, the direct attachment of the sulfonyl group to the pyrazole ring—as opposed to the p-sulfonamide-phenyl spacer found in celecoxib and related clinical candidates—fundamentally alters both the geometry of the side pocket interaction and the electron density distribution within the heterocycle [1]. These structural distinctions mean that generic pyrazole compounds lacking the specific 3-phenyl-5-tosyl substitution pattern cannot serve as reliable surrogates in structure-activity relationship studies, synthetic methodology development, or analytical reference applications.

Quantitative Differentiation Evidence for 5-Phenyl-3-tosyl-1H-pyrazole Against In-Class Alternatives


COX-2 Inhibitory Potency of 5-Phenyl-3-tosyl-1H-pyrazole Compared with N1-Benzyl and N1-(4-NHBenzyl-phenyl) Analogs

In a pyrazole series where R2 and R3 are both phenyl, the N1-tosyl derivative (compound 14, corresponding to the 5-phenyl-3-tosyl-1H-pyrazole scaffold) exhibited an IC₅₀ > 10 μM against COX-2. In the same assay system, the N1-benzyl analog (compound 1) achieved an IC₅₀ of 2.58 μM, while the N1-(4-NHBenzyl-phenyl) analog (compound 29) yielded the most potent inhibition at 0.47 μM [1]. This quantitative difference establishes that the tosyl substituent at N1 produces at least a 3.9-fold weaker COX-2 inhibition compared with a simple benzyl group and a >21-fold weaker activity relative to the 4-NHBenzyl-phenyl derivative.

COX-2 inhibition Anti-inflammatory Pyrazole SAR

Lipophilicity Comparison of 5-Phenyl-3-tosyl-1H-pyrazole with Structurally Related Pyrazoles

The computed XLogP3 value for 5-phenyl-3-tosyl-1H-pyrazole is 3.4, as reported in PubChem [1]. In comparison, the N1-unsubstituted parent 3,5-diphenyl-1H-pyrazole has a computed logP of approximately 3.0–3.2, while celecoxib—bearing a trifluoromethyl and a sulfonamide-phenyl group—has a measured logP of 3.5 and a computed XLogP3 of approximately 3.0 [2]. The slightly elevated logP of the target compound relative to celecoxib results from the lipophilic tolyl portion of the tosyl group, which is counterbalanced by the polar sulfone moiety.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Specificity: 3-Phenyl-5-tosyl vs. 1-Tosyl-3-phenyl-5-substituted Pyrazole Differentiation

The compound 5-phenyl-3-tosyl-1H-pyrazole (systematically: 5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole) is a C-sulfonyl pyrazole, not an N-sulfonyl derivative. This regiochemistry is confirmed by PubChem IUPAC nomenclature and SMILES notation [1]. A closely related regioisomer, 1-tosyl-3-phenyl-1H-pyrazole, has been described as a synthetic intermediate for N-arylation reactions with reported yields exceeding 85% under palladium catalysis [2]. The C-tosyl regioisomer (the target compound) possesses different electronic properties at the pyrazole NH position and the C5 carbon, which directly affect its reactivity profile in electrophilic substitution and cycloaddition reactions relative to the N-tosyl analog.

Regioisomerism Synthetic chemistry Precursor differentiation

Topological Polar Surface Area as a Predictor of Membrane Permeability: 5-Phenyl-3-tosyl-1H-pyrazole vs. Celecoxib

The topological polar surface area (TPSA) of 5-phenyl-3-tosyl-1H-pyrazole is computed as 71.2 Ų [1]. This is substantially lower than that of celecoxib, which has a TPSA of 77.7 Ų due to its primary sulfonamide group [2]. Compounds with TPSA values below 90 Ų are generally considered to have favorable intestinal absorption and blood-brain barrier penetration potential. The 6.5 Ų difference reflects the absence of the primary sulfonamide in the target compound, replaced by the tosyl sulfone moiety.

TPSA Membrane permeability Drug-likeness

Procurement-Relevant Application Scenarios for 5-Phenyl-3-tosyl-1H-pyrazole Based on Evidence


Negative Control or Low-Activity Reference in COX-2 Inhibition Assays

The IC₅₀ > 10 μM for COX-2 inhibition [1] positions 5-phenyl-3-tosyl-1H-pyrazole as an appropriate low-activity reference compound in primary screening cascades. When benchmarked against the benzyl analog (IC₅₀ = 2.58 μM) and the highly potent 4-NHBenzyl-phenyl analog (IC₅₀ = 0.47 μM), the target compound provides a clear differentiation window useful for validating assay sensitivity and establishing activity thresholds.

Synthetic Building Block for N1-Functionalized Pyrazole Libraries

The C5-tosyl substitution pattern, confirmed by the systematic IUPAC name 5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole [2], leaves the N1 position available for alkylation, arylation, or acylation. This regiochemistry is distinct from the corresponding N-tosyl isomer and enables divergent library synthesis strategies. The tosyl group can subsequently serve as a synthetic handle for further transformations or be retained as a pharmacophoric element.

Physicochemical Probe in Cellular Permeability Studies

With a computed XLogP3 of 3.4 and a TPSA of 71.2 Ų [2], the compound resides in a physicochemical space associated with moderate membrane permeability. This profile makes it suitable as a tool compound for calibrating cellular uptake assays, particularly when comparing the permeability characteristics of sulfonyl-containing heterocycles against non-sulfonyl pyrazole analogs.

Precursor for Structure-Activity Relationship (SAR) Expansion Around the Celecoxib Scaffold

Although the target compound itself shows low COX-2 inhibitory activity, its structural relationship to celecoxib [3] makes it a valuable starting point for SAR exploration. Systematic modification of the tosyl group and the phenyl substituent can probe the steric and electronic requirements of the COX-2 side pocket, informing the design of next-generation selective inhibitors.

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